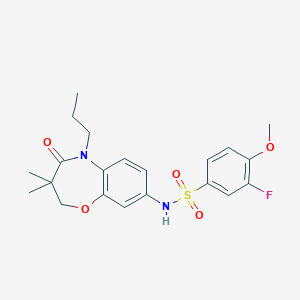

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide

Descripción

“N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide” is a synthetic sulfonamide derivative featuring a benzoxazepine core fused with a substituted benzene ring. The benzoxazepine moiety contains a 3,3-dimethyl group, a 4-oxo functional group, and a 5-propyl substituent, which collectively influence its conformational stability and electronic properties. The sulfonamide group is attached to the 8-position of the benzoxazepine ring and is further substituted with a 3-fluoro-4-methoxybenzene moiety.

Structural elucidation of such compounds typically relies on crystallographic techniques, with programs like SHELX being instrumental in refining small-molecule structures .

Propiedades

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O5S/c1-5-10-24-17-8-6-14(11-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h6-9,11-12,23H,5,10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJDASBYBNOCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Introduction of the Fluoro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe to study biological processes involving sulfonamides.

Industry: It can be used in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This compound may also interact with receptors or other proteins, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural homology with other benzoxazepine-based sulfonamides, particularly N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide (CAS: 921997-36-6, referred to here as Compound A for clarity) . Key differences lie in the sulfonamide substituents:

| Property | Target Compound | Compound A (CAS 921997-36-6) |

|---|---|---|

| Sulfonamide Substituents | 3-fluoro, 4-methoxy | 2,4,6-trimethyl |

| Molecular Formula | Likely C₁₉H₂₄FN₂O₅S (inferred*) | C₂₃H₃₀N₂O₄S |

| Molecular Weight | ~434.5 g/mol (estimated) | 430.6 g/mol |

| Key Functional Groups | -F (electron-withdrawing), -OCH₃ (polar) | -CH₃ (electron-donating, hydrophobic) |

*Note: The molecular formula of the target compound is inferred based on structural analogy to Compound A and substitution patterns.

Implications of Substituent Differences

Electronic Effects: The 3-fluoro group in the target compound introduces electron-withdrawing effects, which may enhance binding affinity to targets requiring polar interactions (e.g., enzymes with nucleophilic active sites). In contrast, the methyl groups in Compound A are electron-donating, favoring hydrophobic interactions .

The target compound’s smaller 3-fluoro-4-methoxy substituents may reduce steric hindrance, enabling better target engagement .

Bioactivity and Metabolic Stability: Fluorinated compounds often exhibit improved metabolic stability due to resistance to oxidative degradation. This could render the target compound more suitable for in vivo applications compared to non-fluorinated analogs . Methoxy groups are prone to demethylation via cytochrome P450 enzymes, which may influence the pharmacokinetic profile of the target compound .

Methodological Considerations

- Structural Analysis : Programs like SHELX are critical for resolving subtle conformational differences between such analogs, particularly in crystallographic studies .

- Lumping Strategies : As discussed in climate modeling, compounds with similar substituents (e.g., halogen vs. methyl) may be grouped for predictive studies, though their distinct electronic properties necessitate individualized evaluation .

Actividad Biológica

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzoxazepine ring and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 382.4528 g/mol. The synthesis typically involves multi-step processes including the formation of the benzoxazepine core followed by the introduction of the sulfonamide moiety.

Synthetic Routes

Common synthetic methods include:

- Condensation Reactions : Involving the reaction of appropriate amines with sulfonyl chlorides.

- Cyclization : To form the benzoxazepine structure through cyclization of substituted phenyl derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may modulate enzyme activities or receptor functions, leading to significant physiological effects.

Anticancer Properties

Recent studies have highlighted its potential as an anticancer agent. For instance:

- In vitro Studies : The compound has shown effectiveness against several cancer cell lines with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 6.3 |

| HeLa (Cervical Cancer) | 4.7 |

These results suggest that the compound may induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and induction of cell cycle arrest.

Anti-inflammatory Effects

Additionally, preliminary data indicate that this compound possesses anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines in cellular models, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Inflammation Model :

Q & A

Basic: What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis involves coupling the benzoxazepine core with the sulfonamide moiety. A typical route includes:

- Step 1: Reacting 5-amino-2-methoxyaniline (or analogous amine) with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide intermediate .

- Step 2: Cyclization of the intermediate with a ketone or ester derivative to construct the benzoxazepine ring. Reaction optimization may involve temperature control (e.g., 60–80°C) and solvent selection (e.g., dichloromethane or THF).

Yield optimization requires monitoring pH, stoichiometry, and purification via column chromatography.

Advanced: How can computational methods streamline reaction design and condition optimization for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and intermediates, narrowing experimental conditions. For example:

- ICReDD’s approach : Combine quantum calculations with information science to prioritize reagents and solvents, reducing trial-and-error experimentation .

- Parameter screening : Use Design of Experiments (DoE) to statistically evaluate variables (e.g., temperature, catalyst loading) and identify critical factors for yield improvement .

Basic: What analytical techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry of the benzoxazepine ring and sulfonamide linkage (e.g., H, C, F NMR) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced: How can contradictory spectral or crystallographic data be resolved?

Methodological Answer:

- Dynamic NMR Studies : Probe conformational flexibility or tautomerism causing spectral discrepancies.

- DFT-assisted refinement : Compare computed vs. experimental spectra (e.g., C chemical shifts) to validate structural assignments .

- Crystallographic reanalysis : Use software like Olex2 to reassess electron density maps and hydrogen bonding networks .

Basic: What strategies ensure solubility and stability during in vitro assays?

Methodological Answer:

- Solvent selection : Use DMSO for stock solutions (≤10 mM) with dilution into aqueous buffers (e.g., PBS).

- Stability testing : Monitor degradation via HPLC at 37°C over 24–72 hours. Adjust pH to 7.4 to minimize hydrolysis of the sulfonamide group .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution or oxidation?

Methodological Answer:

- Substitution reactions : The sulfonamide group can act as a leaving group under strong bases (e.g., LDA). Computational modeling (e.g., NBO analysis) identifies charge distribution driving reactivity .

- Oxidation pathways : The benzoxazepine’s keto group may undergo Baeyer-Villiger oxidation. Monitor via LC-MS and compare with predicted intermediates from quantum calculations .

Basic: How to design a robust biological screening protocol while avoiding false positives?

Methodological Answer:

- Counter-screening : Include negative controls (e.g., sulfonamide derivatives without the benzoxazepine core).

- Dose-response curves : Use 8–10 concentration points to assess IC reproducibility.

- Aggregation testing : Add detergents (e.g., Tween-20) to rule out nonspecific binding .

Advanced: How can molecular dynamics (MD) simulations predict binding modes or pharmacokinetics?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis data.

- ADME prediction : Software like Schrödinger’s QikProp estimates logP, solubility, and blood-brain barrier penetration .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of sulfonamide dust .

- Waste disposal : Neutralize acidic byproducts before disposal.

Advanced: How to assess environmental impact of byproducts or degradation metabolites?

Methodological Answer:

- LC-MS/MS analysis : Identify degradation products under simulated environmental conditions (e.g., UV light, pH 4–9).

- Ecotoxicology models : Use TEST (Toxicity Estimation Software Tool) to predict toxicity of metabolites to aquatic organisms .

Basic: What statistical methods validate reproducibility in multi-step synthesis?

Methodological Answer:

- ANOVA : Compare yields across batches to identify variability sources (e.g., reagent purity).

- Control charts : Track critical parameters (e.g., reaction temperature) over 10+ syntheses to ensure process control .

Advanced: How can cross-disciplinary approaches (e.g., cheminformatics) accelerate SAR studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.